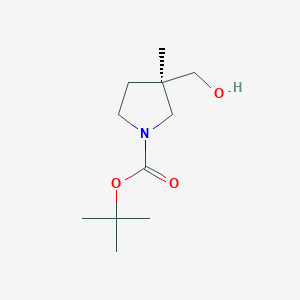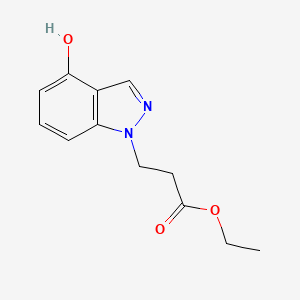
2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both an imidazole and isoindoline-1,3-dione moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the isoindoline-1,3-dione structure is a bicyclic compound with a nitrogen atom and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives with hydroxyl groups .
科学研究应用
2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting their function and stability. These interactions can modulate various biological pathways, including those involved in cell signaling and gene expression .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole ring structure and exhibit similar chemical reactivity.
Isoindoline-1,3-dione Derivatives: Compounds such as phthalimide and N-methylphthalimide have the isoindoline-1,3-dione core and are used in similar applications.
Uniqueness
What sets 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione apart is the combination of the imidazole and isoindoline-1,3-dione moieties in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and to interact with multiple biological targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C32H25N3O2 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
2-[2-(1-tritylimidazol-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H25N3O2/c36-30-28-18-10-11-19-29(28)31(37)35(30)21-20-27-22-34(23-33-27)32(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23H,20-21H2 |
InChI 键 |
FBXKCZYZGMQFLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN5C(=O)C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



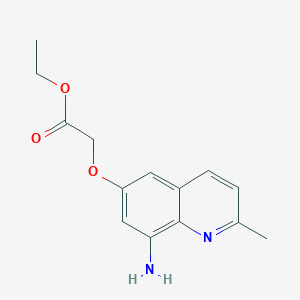

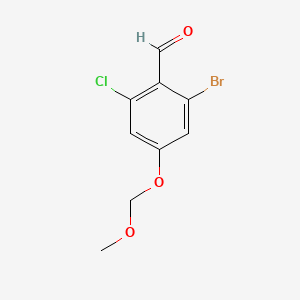
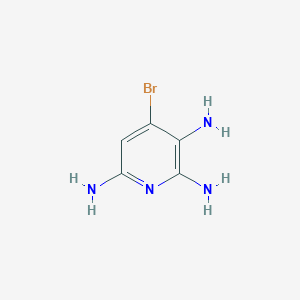
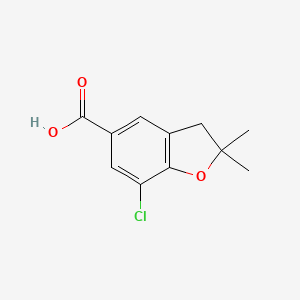
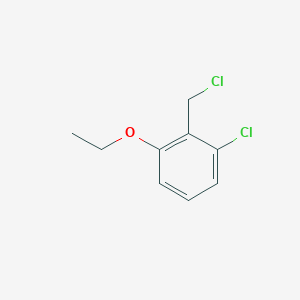
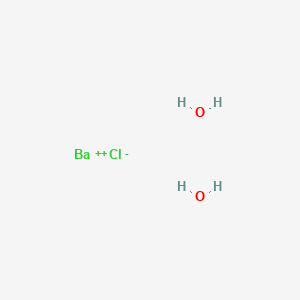

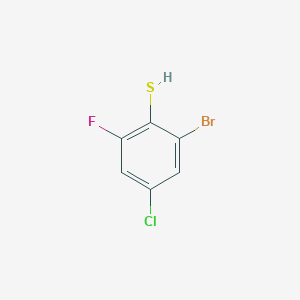
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
